REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[O:13])[CH3:12].CC1C=CC(NC(=O)C)=C(O[CH2:26][CH:27]2[CH2:29][O:28]2)C=1.C(=O)([O-])[O-].[Cs+].[Cs+]>>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]([NH:10][C:11](=[O:13])[CH3:12])=[C:2]([O:1][CH2:26][CH:27]2[CH2:29][O:28]2)[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OC)NC(C)=O
|
Name
|
N-[4-methyl-2-(2-oxiranylmethoxy)phenyl]acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)NC(C)=O)OCC1OC1
|
Name
|
cesium carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
N-[4-Methoxy-2-(2-oxiranylmethoxy)phenyl]acetamide
|
Type
|
|
Smiles
|
COC1=CC(=C(C=C1)NC(C)=O)OCC1OC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |